molecular formula C23H18N4O5 B11597228 N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B11597228
M. Wt: 430.4 g/mol
InChI Key: MSAXMUMEBSYOSF-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound with a unique structure that includes a phthalazinone moiety, a nitrobenzamide group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with hydrazine to form the phthalazinone intermediate. This intermediate is then reacted with 3-methyl-4-oxo-3,4-dihydrophthalazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-aminobenzamide
  • N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-chlorobenzamide

Uniqueness

N-[2-methoxy-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a phthalazinone moiety, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H18N4O5

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2-methoxy-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C23H18N4O5/c1-26-23(29)18-6-4-3-5-17(18)21(25-26)15-9-12-20(32-2)19(13-15)24-22(28)14-7-10-16(11-8-14)27(30)31/h3-13H,1-2H3,(H,24,28)

InChI Key

MSAXMUMEBSYOSF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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